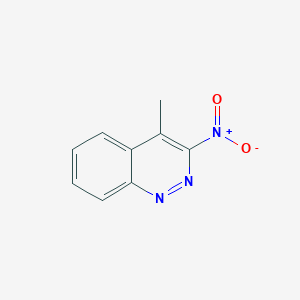

4-Methyl-3-nitrocinnoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

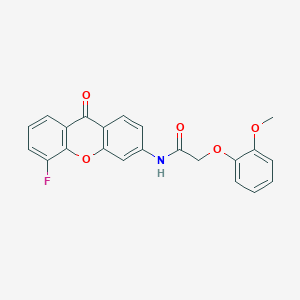

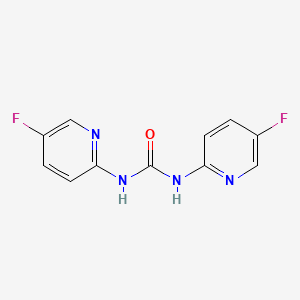

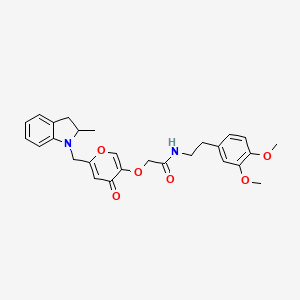

4-Methyl-3-nitrocinnoline is a heterocyclic compound with a fused benzene and pyridine ring system. Its molecular formula is C9H7NO2 . Quinoline derivatives like this one have gained attention due to their versatile applications in industrial and synthetic organic chemistry. They serve as essential scaffolds for drug discovery and play a significant role in medicinal chemistry .

Synthesis Analysis

Several synthesis protocols have been reported for constructing the quinoline scaffold. Classical methods include the Gould–Jacob , Friedländer , Ptzinger , Skraup , Doebner von Miller , and Conrad Limpach approaches. Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols contribute to the construction and functionalization of quinoline derivatives .

One promising approach involves the synthesis of 4-ethyl-3-methylcinnoline followed by oxidation of the methylene group. This method offers advantages in terms of selectivity and conversion to the target product .

Molecular Structure Analysis

The molecular structure of 4-Methyl-3-nitrocinnoline consists of a benzene ring fused with a pyridine moiety. The nitro group at the 3-position introduces polarity, affecting its chemical properties. X-ray crystallography reveals that the N-methylamino and 4-nitro groups are nearly coplanar with the benzene ring .

Chemical Reactions Analysis

Niacin (nicotinic acid), a related compound, shares some similarities with 4-Methyl-3-nitrocinnoline . Niacin modulates triglyceride synthesis in the liver and lipolysis in adipose tissue, leading to decreased lipids and apolipoprotein B-containing lipoproteins. It is used to treat hyperlipidemia, dyslipidemia, and reduce the risk of myocardial infarctions .

Aplicaciones Científicas De Investigación

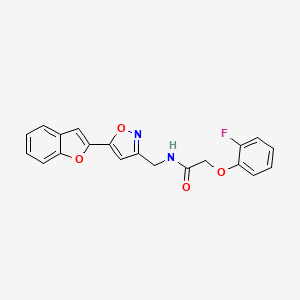

- Compound 10 , specifically 4-methyl-3-[5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]cinnoline-6-sulphonamide , has demonstrated potent activity against resistant strains of Mycobacterium tuberculosis (the causative agent of tuberculosis) and various pathogenic fungi. Additionally, it shows promise against the protozoan parasite Plasmodium falciparum, responsible for malaria .

- Researchers have synthesized derivatives of 4-amino-cinnolines , aiming to discover new antimalarial drugs. These compounds were designed as analogs of chloroquine, a well-known antimalarial drug. Some of these derivatives exhibited significant antimalarial activity .

- The cinnoline scaffold, including 4-methyl-3-nitrocinnoline, serves as a molecular core in medicinal chemistry. Scientists explore modifications around this scaffold to develop novel drugs with improved pharmacological properties .

Antimicrobial Activity

Antimalarial Research

Medicinal Chemistry

Propiedades

IUPAC Name |

4-methyl-3-nitrocinnoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c1-6-7-4-2-3-5-8(7)10-11-9(6)12(13)14/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWQASWALVUVONK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NC2=CC=CC=C12)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-3-nitrocinnoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8-Acetyloxy-5,9-dihydroxy-5,8a-dimethyl-3-methylidene-2-oxo-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-4-yl) 2-methylprop-2-enoate](/img/structure/B3012917.png)

![N-(2-(trifluoromethyl)phenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B3012918.png)

![N-[(2S)-3-Methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]prop-2-enamide](/img/structure/B3012919.png)

![3-(ethylthio)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B3012924.png)

![4-((2,4-dichlorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B3012928.png)

![(E)-N-(4-(1H-pyrazol-3-yl)phenyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/no-structure.png)